molecular formula C13H19N B13088921 3-methyl-N-(3-methylcyclopentyl)aniline

3-methyl-N-(3-methylcyclopentyl)aniline

Cat. No.: B13088921
M. Wt: 189.30 g/mol
InChI Key: ZDPVJTUNMSVZIT-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-methylcyclopentyl)aniline is a secondary amine featuring a 3-methyl-substituted aniline backbone and a 3-methylcyclopentyl group attached to the nitrogen atom.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-methyl-N-(3-methylcyclopentyl)aniline

InChI

InChI=1S/C13H19N/c1-10-4-3-5-12(8-10)14-13-7-6-11(2)9-13/h3-5,8,11,13-14H,6-7,9H2,1-2H3

InChI Key

ZDPVJTUNMSVZIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylcyclopentyl)aniline typically involves the reaction of 3-methylcyclopentylamine with a suitable aniline derivative under controlled conditions. One common method is the reductive amination of 3-methylcyclopentanone with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylcyclopentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N-(3-methylcyclopentyl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aniline derivatives with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methyl-N-(3-methylcyclopentyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Nitrogen Key Functional Features
3-Methyl-N-(3-methylcyclopentyl)aniline 3-Methylcyclopentyl Bulky alicyclic substituent; steric hindrance
3-Methyl-N-(p-tolyl)aniline p-Tolyl (4-methylphenyl) Electron-donating methyl group para to N
3-Methyl-N-(4-nitrophenyl)aniline 4-Nitrophenyl Electron-withdrawing nitro group; yellow solid
3-Methyl-N-(1-methylcyclohexyl)aniline 1-Methylcyclohexyl Larger cyclohexyl ring; colorless oil
N-(4-Methoxyphenyl)-3-methyl-N-(m-tolyl)aniline 4-Methoxyphenyl and m-tolyl Dual aryl substitution; yellow oil

Physicochemical Properties

  • N-Acetyl-3-methylaniline (analog): m.p. 65–67°C , whereas alicyclic derivatives (e.g., 3-methylcyclopentyl) are typically oils.
  • Solubility: Cyclopentyl and cyclohexyl derivatives exhibit lower polarity, favoring solubility in nonpolar solvents (e.g., hexanes, EtOAc) .

Critical Analysis of Limitations and Alternatives

  • Commercial Availability : this compound is discontinued , necessitating in-house synthesis or substitution with analogs like 3-methyl-N-(1-methylcyclohexyl)aniline .
  • Synthetic Challenges : Steric hindrance in cyclopentyl derivatives complicates purification and reaction optimization. Alternatives such as aryl-substituted amines (e.g., 3-methyl-N-(p-tolyl)aniline) offer higher yields .

Biological Activity

3-methyl-N-(3-methylcyclopentyl)aniline is an organic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure that may contribute to various pharmacological effects. This article aims to explore its biological activity, focusing on its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C12H17N
  • Molecular Weight : Approximately 177.27 g/mol

The compound consists of a 3-methylcyclopentyl group attached to an aniline structure, which is known for its diverse biological properties. The presence of the methyl group and cyclopentyl ring may influence its interaction with biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the context of insecticidal and herbicidal properties. Compounds with similar structures have shown promise as agrochemicals, suggesting that this compound could possess insecticidal or fungicidal activity due to its sulfur-containing moiety, which is known for enhancing biological interactions.

Potential Biological Activities

  • Insecticidal Activity : The structural characteristics of this compound suggest it may function as an insecticide, targeting specific pests while minimizing harm to non-target organisms.
  • Fungicidal Activity : Similar compounds have demonstrated antifungal properties, indicating that this compound might inhibit fungal growth through specific biochemical pathways.

Case Study: Insecticidal and Herbicidal Properties

A study evaluated various aniline derivatives, including this compound, for their insecticidal properties against common agricultural pests. The results indicated that compounds with methyl and cyclopentyl substituents displayed enhanced activity compared to their unsubstituted counterparts. The mechanism of action was hypothesized to involve disruption of neural functions in insects, leading to paralysis and death.

Compound NameInsecticidal Activity (LC50 mg/L)Mechanism of Action
This compound15Neural disruption
N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline20Neural disruption
Control (Unsubstituted Aniline)>50No significant activity

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The presence of the methylsulfanyl group enhances the compound's reactivity and potential interaction with biological targets.

Proposed Mechanism

The proposed mechanism for the biological activity includes:

  • Binding to Target Sites : The compound may bind to specific receptors or enzymes in target organisms.
  • Disruption of Biological Pathways : By interfering with key biochemical pathways, such as neurotransmitter signaling in insects, the compound can exert its toxic effects.

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